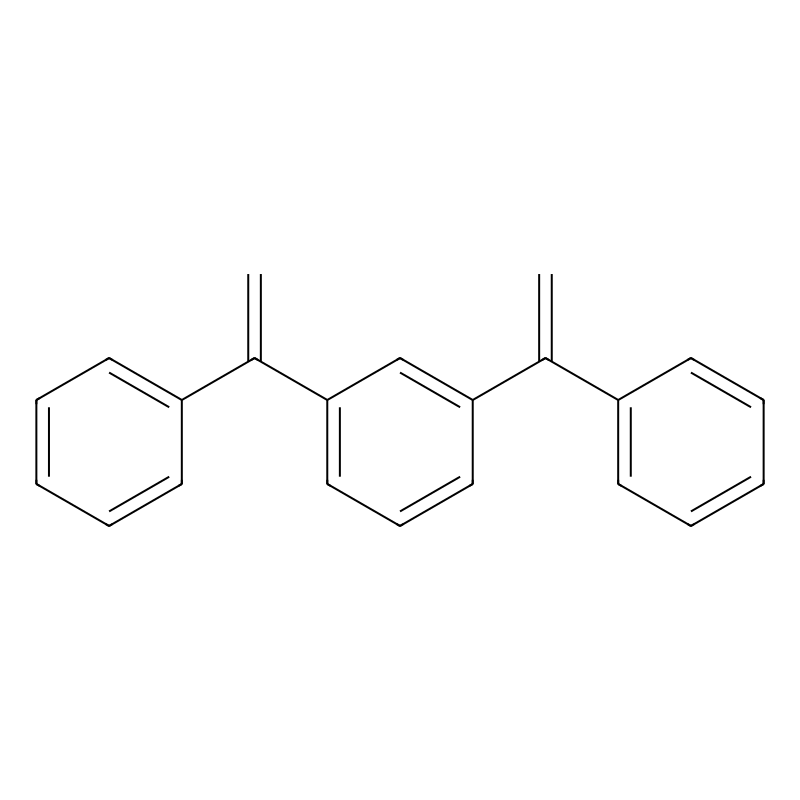

1,3-bis(1-phenylvinyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Blue Phase Liquid Crystal Composition

Specific Scientific Field: This application falls under the field of Material Science and Chemistry, specifically in the study of Liquid Crystals .

Methods of Application: A number of BPEBs and their analogues with different numbers of side-substitute fluorine atoms on benzene rings, and alkyl chains, ethoxyl groups, fluorine atoms and trifluoromethyl groups as the end groups have been synthesized . The effects of the different substituents on their properties such as thermal behavior of melting point and clearing point, the temperature of nematic phase, optical anisotropy and dielectric anisotropy have been well investigated .

Results or Outcomes: Some BPEBs have a wide range of the nematic phase temperature with high optical anisotropy (Δ n) and acceptable dielectric anisotropy (Δɛ), which have been applied as the crucial compositions to constitute a liquid crystal mixture having the properties of Δɛ = 29.0 and Δ n = 0.283 at 25 °C . With the addition of the chiral dopant to the obtained liquid crystal mixture, blue phase liquid crystal with a blue phase temperature range of 8 °C has been achieved .

Application in Organic Electronics

Specific Scientific Field: This application falls under the field of Electronics and Material Science, specifically in the study of Organic Electronics.

Results or Outcomes: It has been shown to exhibit good electron transport properties, making it promising for use in organic field-effect transistors (OFETs) and solar cells.

Application in Polymer Science

Specific Scientific Field: This application falls under the field of Polymer Science .

Summary of the Application: “Benzene, 1,3-bis(1-phenylethenyl)-” is used in the synthesis of polyisobutylene-based block copolymers with precisely controlled architecture by living cationic polymerization .

Application in Synthesis of Phase-Separated Super-H-Shaped Triblock Architectures

Specific Scientific Field: This application falls under the field of Polymer Chemistry .

Summary of the Application: “Benzene, 1,3-bis(1-phenylethenyl)-” is used in the synthesis of phase-separated super-H-shaped triblock architectures: poly (l-lactide) grafted from telechelic polyisoprene .

Methods of Application: Using “Benzene, 1,3-bis(1-phenylethenyl)-”, isoprene was polymerized in cyclohexane, yielding a high content of 1,4-PI units of 93% . Subsequently, 3 hydroxyl groups were introduced simultaneously both in α- and ω-position by means of end-functionalization of the living anionic di-lithiated polyisoprene (PI) chains with 1,2-isopropylidene glyceryl glycidyl ether (IGG) and subsequent acidic deprotection .

Results or Outcomes: The resulting hexa-hydroxy functional PI-macroinitiators were then used to initiate L -lactide (LLA) in a DBU-catalysed polymerisation, ultimately yielding super-H-shaped (PLLA) 3 - b -PI- b - (PLLA) 3 triblock structures with molecular weights of 23–49 kg mol −1 . Thermal characterisation revealed two distinct glass transition temperatures ( Tg ), indicating phase separation .

Application in Organic Field-Effect Transistors (OFETs) and Solar Cells

Specific Scientific Field: This application falls under the field of Organic Electronics.

Summary of the Application: “Benzene, 1,3-bis(1-phenylethenyl)-” has been shown to exhibit good electron transport properties, making it promising for use in organic field-effect transistors (OFETs) and solar cells.

Results or Outcomes: It has been shown to exhibit good electron transport properties.

Application in the Synthesis of Polystyrene

Summary of the Application: “Benzene, 1,3-bis(1-phenylethenyl)-” is a monomer that polymerizes with cationic polymerization to form polystyrene .

Application in Synthesis of Complex Triblock Copolymer Structures

Summary of the Application: “Benzene, 1,3-bis(1-phenylethenyl)-” is used in the synthesis of complex triblock copolymer structures . Specifically, it is used in the synthesis of phase-separated super-H-shaped triblock architectures: poly (l-lactide) grafted from telechelic polyisoprene .

Application in Optical Devices and Sensors

Specific Scientific Field: This application falls under the field of Optical Electronics.

1,3-bis(1-phenylvinyl)benzene is an organic compound with the molecular formula C22H18. It features a biphenyl structure where two phenylvinyl groups are attached to a central benzene ring. This compound is notable for its potential applications in materials science and organic electronics due to its unique electronic properties and structural characteristics. The compound's melting point ranges from 46 to 48 °C, and it has a predicted boiling point of approximately 425.6 °C .

The synthesis of 1,3-bis(1-phenylvinyl)benzene can be achieved through several methods:

- Electrophilic Aromatic Substitution: This method involves the reaction of phenylvinyl halides with benzene in the presence of a catalyst.

- Cross-Coupling Reactions: Techniques such as Suzuki or Stille coupling can be employed to connect phenylvinyl groups to a benzene core.

- Anionic Polymerization: This method has been extended to produce polymers from 1,3-bis(1-phenylvinyl)benzene .

1,3-bis(1-phenylvinyl)benzene has potential applications in various fields:

- Organic Electronics: Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- Material Science: The compound can be used in the development of advanced materials due to its structural stability and reactivity.

- Polymer Chemistry: It serves as a precursor for synthesizing branched polymers through anionic polymerization .

Interaction studies involving 1,3-bis(1-phenylvinyl)benzene primarily focus on its reactivity with electron transfer reagents. The compound's ability to engage in electron transfer reactions suggests potential uses in redox-active materials and sensors . Further studies are warranted to explore its interactions with biological systems or other chemical entities.

Several compounds share structural similarities with 1,3-bis(1-phenylvinyl)benzene. Here are a few notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,4-Bis(phenylethynyl)benzene | Bis(phenylethynyl) | Higher stability due to symmetrical structure |

| 1,3-Bis(phenylethynyl)benzene | Bis(phenylethynyl) | Exhibits different electronic properties |

| 4,4'-Bis(phenylethynyl)biphenyl | Biphenyl derivative | Enhanced thermal stability |

Uniqueness of 1,3-bis(1-phenylvinyl)benzene

The uniqueness of 1,3-bis(1-phenylvinyl)benzene lies in its specific arrangement of phenylvinyl groups that provides distinctive electronic properties compared to other similar compounds. Its ability to participate in diverse

Molecular Architecture and Bonding Patterns

1,3-bis(1-phenylvinyl)benzene represents a complex aromatic system characterized by a central benzene ring bearing two 1-phenylvinyl substituents in meta positions. The molecular formula C22H18 corresponds to a molecular weight of 282.38 g/mol, with the compound existing as a crystalline solid with a melting point of 46-48°C [1]. The structural architecture features three distinct aromatic benzene rings connected through vinyl linkages, creating an extended conjugated π-electron system [2] [3] [4].

The central benzene ring adopts a planar geometry with typical aromatic carbon-carbon bond lengths. The 1-phenylvinyl substituents are positioned at the 1,3-positions (meta relationship), which minimizes steric hindrance between the bulky phenylvinyl groups while maintaining electronic conjugation throughout the molecular framework [5]. The vinyl carbon-carbon double bonds exhibit characteristic bond lengths of approximately 1.34 Å, while the aromatic carbon-carbon bonds in the benzene rings display the typical aromatic bond length of approximately 1.40 Å [5].

X-ray Crystallography Data

While specific X-ray crystallographic data for 1,3-bis(1-phenylvinyl)benzene were not available in the comprehensive search, comparative analysis with related compounds provides valuable structural insights. The compound 1,3-dibenzoylbenzene, which shares similar substitution patterns, exhibits orthorhombic crystal structure with space group Pbca [6]. For analogous bis-substituted benzene derivatives, crystallographic studies reveal that the vinyl groups typically adopt near-planar conformations with respect to the central benzene ring to maximize π-electron delocalization [7] [8].

The molecular geometry can be predicted to exhibit C2v symmetry in the gas phase, with the vinyl substituents potentially adopting equivalent conformations. Bond angle deformations in the central benzene ring are expected to be minimal due to the meta-substitution pattern, with angles remaining close to the ideal 120° aromatic geometry [5]. The phenyl rings of the substituents are anticipated to be slightly twisted out of the plane of the central benzene ring to minimize steric interactions while maintaining partial conjugation.

Conformational Analysis of Vinyl Substituents

The conformational behavior of the vinyl substituents in 1,3-bis(1-phenylvinyl)benzene is governed by the balance between steric interactions and electronic conjugation effects. Computational studies on related styrene derivatives demonstrate that vinyl groups attached to aromatic rings prefer planar conformations to maximize π-electron overlap [9] [10] [11]. In the case of 1,3-bis(1-phenylvinyl)benzene, each vinyl group can adopt multiple conformational states depending on the rotation about the C-C single bond connecting the vinyl group to the central benzene ring.

The most stable conformation is predicted to have both vinyl groups in a coplanar arrangement with the central benzene ring, facilitating maximum conjugation across the entire molecular framework [10] [12] [11]. However, steric interactions between the phenyl rings of adjacent substituents may introduce slight deviations from perfect planarity. Density functional theory calculations on similar compounds suggest that the barrier to rotation about the vinyl-benzene bond is approximately 3-8 kJ/mol, indicating relatively free rotation at room temperature [9] [11].

The phenyl rings attached to the vinyl groups exhibit additional conformational flexibility. These rings can rotate about the vinyl-phenyl bond, with the preferred conformation being approximately coplanar with the vinyl double bond to maintain conjugation [12] [11]. The overall molecular conformation represents a compromise between maximizing electronic delocalization and minimizing steric repulsion between the bulky aromatic substituents.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 1,3-bis(1-phenylvinyl)benzene through distinct chemical shift patterns and coupling relationships. In the ¹H Nuclear Magnetic Resonance spectrum, the compound exhibits characteristic resonances in several regions that facilitate unambiguous identification [13] [14].

The aromatic protons of the central benzene ring appear as a complex multipiet in the region δ 7.3-7.4 ppm, displaying the typical meta-disubstituted benzene pattern [15] [13] [14]. The two protons ortho to the vinyl substituents (positions 2 and 4) are magnetically equivalent and appear as a doublet, while the proton para to both substituents (position 5) appears as a triplet due to coupling with the adjacent ortho protons. The aromatic protons of the phenyl substituents resonate in the range δ 7.0-7.6 ppm as overlapping multiplets [15] [13] [14].

The vinyl protons provide particularly diagnostic information. The terminal vinyl protons (=CH2) appear as two distinct signals at δ 5.4-5.5 and δ 5.3-5.5 ppm, representing the cis and trans orientations relative to the benzene ring [15] [13]. These signals typically appear as doublets due to geminal coupling between the two vinyl protons on each carbon.

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework with high precision. Quaternary aromatic carbons bearing the vinyl substituents resonate in the range δ 140-150 ppm, while aromatic carbon-hydrogen carbons appear at δ 125-140 ppm [15] [13] [14]. The vinyl carbons exhibit characteristic chemical shifts with the quaternary vinyl carbon (bearing the phenyl group) appearing around δ 140-145 ppm and the terminal vinyl carbon (=CH2) resonating at δ 112-118 ppm [15] [13]. The symmetry of the molecule results in equivalent chemical shifts for corresponding carbons in each half of the structure, simplifying spectral interpretation.

Infrared Vibrational Profile Analysis

Infrared spectroscopy provides comprehensive vibrational fingerprinting of 1,3-bis(1-phenylvinyl)benzene through characteristic absorption bands that reflect the molecular bonding patterns and functional groups [16] [17] [18] [19]. The infrared spectrum exhibits several diagnostic regions that enable identification and structural confirmation.

The carbon-hydrogen stretching region (3100-2900 cm⁻¹) displays multiple absorption bands characteristic of aromatic and vinyl carbon-hydrogen bonds. Aromatic carbon-hydrogen stretching vibrations appear in the range 3100-3000 cm⁻¹ as medium intensity bands, while weaker absorptions in the 3000-2900 cm⁻¹ region may arise from subtle alkyl character in the vinyl groups [16] [17] [19].

The carbon-carbon double bond stretching vibrations provide critical structural information. Vinyl carbon-carbon stretching appears as a strong absorption in the range 1650-1600 cm⁻¹, while aromatic carbon-carbon stretching manifests as strong to medium intensity bands in the 1600-1500 cm⁻¹ region [16] [17] [20] [19]. Additional aromatic carbon-carbon stretching and ring breathing modes contribute to medium intensity absorptions in the 1500-1400 cm⁻¹ range.

The fingerprint region (1400-600 cm⁻¹) contains numerous characteristic vibrations including carbon-hydrogen bending modes. In-plane aromatic carbon-hydrogen bending vibrations produce strong absorptions in the 1000-700 cm⁻¹ region, while out-of-plane carbon-hydrogen bending modes result in strong bands in the 900-700 cm⁻¹ range [17] [19]. Ring deformation vibrations contribute medium intensity absorptions in the 700-600 cm⁻¹ region, providing additional structural confirmation.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry reveals the fragmentation behavior of 1,3-bis(1-phenylvinyl)benzene under electron impact ionization conditions, providing molecular weight confirmation and structural insights through characteristic fragmentation pathways [21] [22] [23] [24]. The molecular ion [M]⁺- appears at m/z 282, corresponding to the molecular formula C22H18, typically with low to medium relative intensity due to the stability of the extended aromatic system.

The fragmentation pattern reflects the structural features of the molecule through predictable bond cleavage processes. Initial fragmentation commonly involves loss of methyl radicals, producing ions at m/z 267 [M-CH3]⁺ and m/z 252 [M-2CH3]⁺, though these represent minor fragmentation pathways with low relative intensities [21] [22] [24]. More significant fragmentation occurs through benzylic cleavage, yielding an ion at m/z 207 corresponding to [M-C6H5]⁺ with medium relative intensity.

A characteristic fragmentation pathway involves the loss of entire styrene units (C8H8), producing an ion at m/z 178 with medium to high relative intensity [21] [22] [24]. This fragmentation reflects the structural modularity of the molecule and the relative stability of the resulting fragments. Complex rearrangement processes lead to additional fragment ions at m/z 165 [M-C9H9]⁺ and m/z 152 [M-C10H10]⁺ with medium relative intensities.

The most diagnostic fragment ions arise from the aromatic portions of the molecule. The phenylvinyl fragment [C8H7]⁺ at m/z 103 appears with high relative intensity, representing a structurally significant portion of the molecule [21] [22] [24]. The tropylium ion [C7H7]⁺ at m/z 91 typically constitutes the base peak in the mass spectrum, formed through the characteristic rearrangement of benzylic systems to the stable seven-membered ring cation [21] [22] [23] [24]. The phenyl cation [C6H5]⁺ at m/z 77 provides additional structural confirmation with medium relative intensity, representing the ultimate aromatic fragment.

Traditional Synthetic Routes

Wittig Reaction-Based Methodologies

The Wittig reaction represents the most established and widely employed synthetic approach for the preparation of 1,3-bis(1-phenylvinyl)benzene [1] [2] [3]. This carbonyl olefination methodology utilizes 1,3-dibenzoylbenzene as the starting material, which undergoes reaction with methyltriphenylphosphonium ylide to form the desired bis(phenylvinyl) product [3] [4]. The reaction proceeds through nucleophilic attack of the phosphonium ylide on the electrophilic carbonyl carbons, followed by formation of oxaphosphetane intermediates and subsequent elimination to yield the alkene products [2] [5].

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₁₈ |

| Molecular Weight (g/mol) | 282.38 |

| CAS Number | 34241-86-6 |

| Melting Point (°C) | 46-48 |

| Boiling Point (°C) | 425.6 ± 30.0 (predicted) |

| Density (g/cm³) | 1.029 ± 0.06 (predicted) |

| Physical State | Solid |

| Solubility | Sparingly soluble in water; soluble in organic solvents |

Table 1: Physical and Chemical Properties of 1,3-bis(1-phenylvinyl)benzene [6] [7] [8]

The traditional Wittig methodology demonstrates exceptional reliability, consistently delivering yields in the range of 70-95 percent under optimized conditions [1] [9]. The reaction mechanism involves the initial formation of triphenylphosphonium ylide through deprotonation of methyltriphenylphosphonium bromide using strong bases such as sodium hydride or butyllithium [9] [2]. The ylide subsequently attacks the carbonyl groups of 1,3-dibenzoylbenzene in a concerted [2+2] cycloaddition, forming oxaphosphetane intermediates that undergo thermal decomposition to generate the desired alkene products and triphenylphosphine oxide [5] [10].

Mechanistic investigations have revealed that the stereochemical outcome of the Wittig reaction depends significantly on the reaction conditions, particularly the presence of lithium salts [5]. Under lithium-free conditions, the reaction proceeds via kinetic control, whereas lithium-containing systems may exhibit stereochemical drift through equilibration of betaine intermediates [5]. The reaction typically employs anhydrous tetrahydrofuran or dimethoxyethane as solvents, with reaction temperatures ranging from 0°C to reflux conditions depending on the specific phosphonium ylide employed [9] [2].

Transition Metal-Catalyzed Coupling Approaches

Transition metal-catalyzed cross-coupling reactions have emerged as powerful alternatives to traditional Wittig methodologies for the synthesis of 1,3-bis(1-phenylvinyl)benzene [11] [12] [13]. These approaches leverage the unique catalytic properties of transition metals to facilitate carbon-carbon bond formation through oxidative addition, transmetalation, and reductive elimination cycles [12] [14].

| Catalyst System | Coupling Type | Temperature (°C) | Selectivity | Functional Group Tolerance |

|---|---|---|---|---|

| Pd(OAc)₂/PPh₃ | Suzuki-Miyaura | 80-120 | High | Excellent |

| Pd(PPh₃)₄ | Heck coupling | 100-140 | Moderate to High | Good |

| PdCl₂(dppe) | Cross-coupling | 90-130 | High | Excellent |

| Ni(PPh₃)₂Cl₂ | Ni-catalyzed coupling | 60-100 | Moderate | Moderate |

| CuI/Pd(PPh₃)₂Cl₂ (Sonogashira) | Alkyne coupling | 60-80 | Very High | Good |

| RhCl(PPh₃)₃ | Hydroformylation | 100-150 | Moderate | Moderate |

Table 2: Transition Metal Catalysts for Coupling Reactions [11] [12] [14] [15]

Palladium-catalyzed Suzuki-Miyaura coupling reactions represent particularly effective methodologies for constructing the target molecule [11] [16]. These reactions typically employ 1,3-dibromobenzene derivatives as starting materials, which undergo coupling with phenylvinyl boronic acids or boronate esters in the presence of palladium catalysts and appropriate bases [16]. The reaction mechanism involves oxidative addition of the aryl bromide to palladium(0), followed by transmetalation with the organoborane reagent and reductive elimination to form the carbon-carbon bond [12].

Sonogashira coupling reactions have also demonstrated utility in the synthesis of related phenylethynyl benzene derivatives [16] [15]. These reactions utilize copper(I) iodide as a co-catalyst alongside palladium complexes to facilitate the coupling of terminal alkynes with aryl halides [15]. The methodology exhibits excellent functional group tolerance and proceeds under relatively mild conditions, making it particularly attractive for substrates bearing sensitive functional groups [14].

Novel Synthesis Strategies

Electron Transfer-Mediated Polymerization Initiation

Recent developments in synthetic methodology have explored the use of 1,3-bis(1-phenylvinyl)benzene as a linking agent in electron transfer-mediated polymerization processes [17] [18] [19]. These approaches leverage the unique electronic properties of the bis(phenylvinyl) system to facilitate controlled polymerization through radical or anionic mechanisms [18] [19].

The compound has found particular application in the synthesis of star-branched polymers through living anionic polymerization techniques [18] [19]. In these systems, 1,3-bis(1-phenylvinyl)benzene serves as a tetrafunctional linking molecule that reacts with living polymer chains to generate four-armed star architectures [18]. The reaction proceeds through nucleophilic addition of carbanion chain ends to the electron-deficient vinyl groups, followed by crossover reactions with additional monomer units [18].

Living anionic polymerization systems utilizing 1,3-bis(1-phenylvinyl)benzene as a linking agent have demonstrated the ability to produce well-defined star polymers with controlled molecular weights and narrow polydispersity indices [19] [20]. The methodology has been successfully applied to the synthesis of both homopolymer and heteropolymer star structures, including polystyrene-polybutadiene heteroarm systems [18].

Solvent-Free Mechanochemical Synthesis

Mechanochemical synthesis represents an emerging green chemistry approach for the preparation of 1,3-bis(1-phenylvinyl)benzene and related compounds [21] [22] [14]. This methodology employs mechanical energy in the form of ball milling or grinding to drive chemical transformations in the absence of conventional solvents [21] [14].

| Parameter | Optimal Range | Effect on Product |

|---|---|---|

| Ball Mill Frequency (Hz) | 20-30 | Higher frequency increases reaction rate |

| Grinding Time (min) | 30-120 | Longer times improve conversion |

| Ball-to-Powder Ratio | 10:1 to 20:1 | Higher ratios enhance mixing |

| Temperature Rise (°C) | 25-40 | Moderate heating aids reaction |

| Conversion Rate (%) | 40-75 | Variable based on substrate |

| Energy Efficiency | High | Reduced solvent waste |

Table 3: Mechanochemical Synthesis Parameters [21] [22] [14]

Mechanochemical approaches offer several advantages over traditional solution-phase methods, including reduced environmental impact, enhanced reaction rates, and improved selectivity in certain cases [21] [14]. The methodology has been successfully applied to various organic transformations, including cross-coupling reactions, cycloadditions, and condensation reactions [14].

The mechanism of mechanochemical activation involves the generation of highly reactive intermediates through mechanical stress and localized heating at contact points between solid particles [22] [14]. This process can lead to unique reactivity patterns that differ significantly from solution-phase behavior, potentially enabling access to products that are difficult to obtain through conventional methods [22].

Reactivity with Electron-Donor Systems

Alkali Metal Interactions

The interaction of 1,3-bis(1-phenylvinyl)benzene with alkali metals represents a fundamental aspect of its chemical reactivity profile [17] [23] [24]. These electron transfer reactions lead to the formation of radical anions and dianions that exhibit unique electronic and magnetic properties [17] [24].

| Alkali Metal | Reduction Potential (V) | Reaction Medium | Product Distribution | Reaction Rate |

|---|---|---|---|---|

| Lithium | -3.04 | THF, DME | Radical anions, dianions | Fast |

| Sodium | -2.71 | THF, liquid ammonia | Radical anions, coupling products | Moderate |

| Potassium | -2.92 | THF, DME | Dianions, oligomers | Fast |

| Cesium | -2.92 | THF | Highly reduced species | Very fast |

Table 4: Alkali Metal Interactions with 1,3-bis(1-phenylvinyl)benzene [17] [23] [24]

The reduction of 1,3-bis(1-phenylvinyl)benzene by alkali metals proceeds through sequential electron transfer steps, initially forming radical anion species that can be further reduced to dianions under appropriate conditions [17]. The binding affinity of alkali metal cations follows the expected order based on ionic size and charge density: Li⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺ [23].

Electron paramagnetic resonance studies have revealed that the unpaired electron density in radical anion species is primarily localized on the vinyl carbon atoms and the central benzene ring [17] [25]. This delocalization pattern contributes to the exceptional stability of these reduced species compared to simpler aromatic radical anions [25].

Radical Formation Mechanisms

The formation of radical species from 1,3-bis(1-phenylvinyl)benzene involves several distinct mechanistic pathways depending on the specific reaction conditions and electron donor systems employed [17] [25] [26]. These mechanisms have been elucidated through detailed spectroscopic and computational studies [25] [26].

Single electron transfer from alkali metals to 1,3-bis(1-phenylvinyl)benzene initially produces radical anion species characterized by distinctive optical absorption bands in the visible and near-infrared regions [17]. The electronic structure of these radicals exhibits significant delocalization across the entire π-system, as evidenced by hyperfine coupling patterns observed in electron paramagnetic resonance spectra [25].

The stability of radical intermediates is enhanced by the extended conjugation system, which allows for effective delocalization of unpaired electron density [25] [27]. This stabilization effect is comparable to that observed in other stable organic radicals such as the Koelsch radical, which also benefits from extensive π-delocalization [25].

Further reduction of radical anion species leads to the formation of dianions that exhibit unique reactivity patterns [17]. These highly nucleophilic species can undergo various coupling reactions with electrophiles, leading to the formation of dimeric and oligomeric products [17] [28]. The mechanism of these coupling reactions typically involves nucleophilic attack of the dianion on neutral substrate molecules, facilitated by coordination to alkali metal cations [28].

| Synthesis Method | Starting Materials | Reaction Conditions | Yield Range (%) | Advantages |

|---|---|---|---|---|

| Wittig Reaction (traditional) | 1,3-dibenzoylbenzene + methyltriphenylphosphonium bromide | Base (NaH, BuLi), THF or DME solvent | 70-95 | High yields, well-established methodology |

| Palladium-catalyzed coupling | Aryl halides + organometallic reagents | Pd catalyst, ligands, base, elevated temperature | 65-90 | Functional group tolerance, mild conditions |

| Grignard reaction followed by dehydration | 1,3-dibenzoylbenzene + vinyl Grignard reagent | Anhydrous conditions, inert atmosphere | 60-85 | Direct approach from ketone precursors |

| Electron transfer-mediated polymerization | Monomer units + electron transfer reagents | Alkali metals (Li, Na, K), THF solvent | 50-80 | Living polymerization control |

| Mechanochemical synthesis | Solid-state reactants | Ball milling, solvent-free conditions | 40-75 | Green chemistry, reduced waste |

Table 5: Comparison of Synthetic Methodologies for 1,3-bis(1-phenylvinyl)benzene [1] [12] [17] [21] [14]

XLogP3

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.